1,5-Difluoropentane

描述

Contextualization of Organofluorine Compounds in Modern Chemical Science

Organofluorine compounds are organic compounds containing at least one carbon-fluorine bond. numberanalytics.com The introduction of fluorine into organic molecules dramatically alters their physical, chemical, and biological properties. numberanalytics.comnumberanalytics.com This has made them invaluable across various sectors, including pharmaceuticals, agrochemicals, and materials science. numberanalytics.com The carbon-fluorine bond is one of the strongest in organic chemistry, contributing to the high thermal stability of many organofluorine compounds. wikipedia.org

The history of organofluorine chemistry dates back to the early 19th century, but it gained significant momentum in the mid-20th century with the discovery of new synthetic methods. numberanalytics.com Today, an estimated 20-30% of pharmaceuticals contain at least one fluorine atom. numberanalytics.com Examples of well-known fluorinated pharmaceuticals include the antidepressant fluoxetine (B1211875) and the cholesterol-lowering drug atorvastatin. numberanalytics.com In the agrochemical industry, fluorinated compounds are used in pesticides and herbicides to enhance their effectiveness and stability. numberanalytics.comnumberanalytics.com Furthermore, fluoropolymers like polytetrafluoroethylene (PTFE), are widely recognized for their non-stick properties and chemical resistance. numberanalytics.com

Significance of Fluorine Substitution in Molecular Design and Property Modulation

The substitution of hydrogen with fluorine is a key strategy in medicinal chemistry to improve a molecule's activity, metabolic stability, and other physicochemical properties. Because fluorine is the most electronegative element, its introduction into a molecule can significantly alter the distribution of electrons, which in turn affects properties like acidity (pKa) and dipole moment. numberanalytics.comtandfonline.com For instance, the pKa of acetic acid drops from 4.76 to 2.59 for fluoroacetic acid due to the inductive effect of the fluorine atom. numberanalytics.com

Scope and Research Trajectories Pertaining to Difluorinated Alkanes, with Emphasis on 1,5-Difluoropentane

Difluorinated alkanes, which contain two fluorine atoms, are a specific class of organofluorine compounds that have garnered considerable research interest. The placement of the difluoromethylene groups has a profound impact on the physicochemical and biological properties of these molecules. researchgate.net Research in this area focuses on developing new, efficient, and modular methods for synthesizing various types of difluorinated compounds from readily available starting materials. researchgate.net

A key area of investigation is the conformational analysis of difluorinated alkanes, which examines the different spatial arrangements of the atoms in a molecule and how these arrangements affect its properties. For example, studies on 1,3-difluorinated alkanes have shown that the 1,3-difluoropropylene motif (–CHF–CH2–CHF–) strongly influences the conformation of the alkane chain, and this effect is dependent on the polarity of the surrounding medium. acs.orgnih.gov

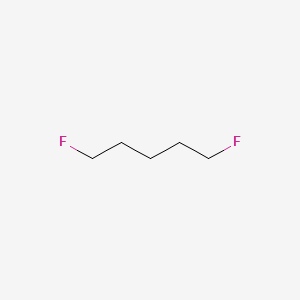

This compound, with the chemical formula C5H10F2, is a colorless, volatile liquid. ontosight.ai It has a linear carbon chain with fluorine atoms at the terminal positions, giving it a symmetrical structure. vulcanchem.com This arrangement contributes to its unique chemical behavior. vulcanchem.com While specific conformational data for this compound is limited, research on related difluorinated alkanes suggests that the position of the fluorine atoms significantly influences their conformational profiles. vulcanchem.com Current research gaps for this compound include a more comprehensive characterization of its physical properties and detailed conformational analysis. vulcanchem.com

Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H10F2 | ontosight.aiguidechem.com |

| Molecular Weight | ~108.13 g/mol | guidechem.com |

| Boiling Point | 54-56°C | ontosight.ai |

| Melting Point | -100°C | |

| Density | 0.92 g/cm³ | |

| Solubility | Insoluble in water, soluble in organic solvents |

Structure

3D Structure

属性

IUPAC Name |

1,5-difluoropentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F2/c6-4-2-1-3-5-7/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBQFYVZOWLAJKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCF)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30190746 | |

| Record name | Pentane, 1,5-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

373-17-1 | |

| Record name | Pentane, 1,5-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentane, 1,5-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,5 Difluoropentane and Analogous Difluoroalkanes

Direct Fluorination and Oxidative Fluorination Protocols

Direct methods for introducing two fluorine atoms into a molecule offer an efficient route to difluoroalkanes. These protocols often involve the transformation of common functional groups, such as carbonyls and thioethers, into the desired difluorinated products.

Deoxyfluorination Reactions from Carbonyl Precursors

Deoxyfluorination provides a direct route to geminal difluorides from carbonyl compounds. Reagents such as diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxofluor), are effective for this transformation. organic-chemistry.orgresearchgate.net For the synthesis of 1,5-difluoropentane, a suitable precursor would be a 1,5-dicarbonyl compound. The reaction of such diones with Deoxofluor can yield the corresponding difluoro derivatives. acs.org For instance, the reaction of 1,5-dicarbonyl compounds with Deoxofluor can produce this compound, although yields can be affected by the specific substrate and reaction conditions. acs.org Other reagents like PyFluor have also been developed as practical deoxyfluorination agents that often result in fewer elimination byproducts. organic-chemistry.org

The general transformation for the deoxyfluorination of a 1,5-dicarbonyl compound to this compound is depicted below:

O=CH-(CH₂)₃-CH=O + Deoxyfluorinating Agent → F-CH₂-(CH₂)₃-CH₂-F

| Reagent | Precursor Type | Product Type | Key Features |

| Deoxofluor | Diones | Difluoroalkanes | Effective for various diones, reaction conditions can influence product distribution. acs.org |

| DAST | Carbonyls | gem-Difluorides | Widely used but can be thermally unstable. researchgate.net |

| PyFluor | Alcohols, Carbonyls | Alkyl fluorides, gem-Difluorides | Thermally stable with reduced elimination side products. organic-chemistry.org |

Oxidative Desulfurization-Difluorination Strategies

The oxidative desulfurization-difluorination of thioethers and dithianes presents another powerful method for synthesizing difluoroalkanes. calis.edu.cnnih.gov This approach is particularly useful for preparing ω-substituted 1,1-difluoroalkanes from alkyl aryl thioethers. nih.govthieme-connect.de The reaction typically employs a combination of an oxidizing agent, such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH), and a fluoride (B91410) source like pyridine-poly(hydrogen fluoride) (Py·9HF). nih.gov

For the synthesis of this compound, a suitable starting material would be a dithiane derivative of pentanedial. The oxidative desulfurization-difluorination of this precursor would yield the target molecule. calis.edu.cn This method has been successfully applied to the synthesis of various difluoromethyl-substituted compounds. rsc.org

A plausible reaction scheme for the synthesis of this compound via this strategy is as follows:

R-S-(CH₂)₅-S-R + Oxidant/Fluoride Source → F-CH₂-(CH₂)₃-CH₂-F

| Reagent System | Substrate | Product | Noteworthy Aspects |

| DBH / Py·9HF | Alkyl aryl thioethers | ω-Substituted 1,1-difluoroalkanes | Efficient protocol proceeding via a proposed fluoro-Pummerer-like rearrangement. nih.govthieme-connect.de |

| DBH / Py·9HF | Dithianes | gem-Difluorides | Applicable to the synthesis of difluoromethyl-containing building blocks. calis.edu.cn |

Hypervalent Iodine-Promoted Difluorination

Hypervalent iodine reagents have emerged as versatile tools in modern organic synthesis, including for fluorination reactions. researchgate.netmdpi.comrsc.org These reagents can mediate the difluorination of various unsaturated systems, such as alkenes and alkynes, to produce vicinal or geminal difluorides. acs.orgmdpi.comuab.cat The combination of an iodine(III) compound, like iodosylbenzene (PhIO) or a catalytic amount of an aryl iodide with a terminal oxidant (e.g., m-CPBA), and a fluoride source (e.g., HF-pyridine) is commonly employed. acs.orgmdpi.com

The synthesis of this compound using this methodology could be envisioned starting from a suitable diene precursor. The hypervalent iodine-mediated reaction would then introduce two fluorine atoms across the double bonds. While direct examples for this compound are not prevalent, the general applicability of this method to a wide range of alkenes suggests its potential. mdpi.comresearchgate.net For example, the fluorination of styrene (B11656) derivatives and α,β-unsaturated ketones has been demonstrated. acs.orgmdpi.com

| Hypervalent Iodine System | Substrate Type | Product Type | Key Characteristics |

| PhIO / HF·py | Functionalized aromatic olefins | Aryl 2,2-difluoroethyl ketones | Effective for substrates with carbonyl and hydroxyl groups. acs.org |

| p-TolI (cat.) / m-CPBA / HF·py | α-Aryl-α,β-unsaturated ketones | Aryl 2,2-difluoroethyl ketones | Catalytic version of the reaction. acs.org |

| ArI (chiral cat.) / m-CPBA / Py·HF | Alkenes | 1,2-Difluoroalkanes | Enables catalytic and diastereoselective difluorination. researchgate.net |

Halogen Exchange and Nucleophilic Fluorination Approaches

A classic and widely used method for the synthesis of alkyl fluorides is through nucleophilic substitution, often referred to as the Finkelstein reaction. organic-chemistry.org This approach involves the displacement of a leaving group, typically a halide (e.g., bromide or iodide) or a sulfonate, with a fluoride ion. For the synthesis of this compound, this would entail the reaction of a 1,5-dihalo- or 1,5-disulfonate-pentane with a suitable fluoride source.

Commonly used nucleophilic fluorinating agents include alkali metal fluorides (e.g., KF, CsF) and tetraalkylammonium fluorides. organic-chemistry.orgnumberanalytics.com The efficiency of these reactions can be enhanced by the use of phase-transfer catalysts or by conducting the reaction in polar aprotic solvents. organic-chemistry.org

Alternatively, 1,5-pentanediol (B104693) can serve as a precursor. Deoxyfluorination of diols can be achieved using reagents like DAST or Deoxofluor, although this is mechanistically distinct from the substitution of halides. researchgate.netorganic-chemistry.org

| Fluorinating Agent | Precursor | Product | Reaction Conditions |

| Potassium Fluoride (KF) | Dihalopentanes, Disulfonylpentanes | This compound | Often requires high temperatures and polar aprotic solvents. organic-chemistry.org |

| Cesium Fluoride (CsF) | Dihalopentanes, Disulfonylpentanes | This compound | More reactive than KF. organic-chemistry.org |

| Deoxofluor | 1,5-Pentanediol | This compound | Converts hydroxyl groups to fluorides. acs.orgorganic-chemistry.org |

Radical-Mediated and Photoredox Catalytic Syntheses

Recent advances in synthetic methodology have led to the development of radical-based approaches for the formation of C-F bonds. These methods often proceed under mild conditions and can exhibit unique selectivity profiles.

Halogen Atom Transfer Processes

A notable development in this area is the synthesis of gem-difluoroalkanes from unactivated sp³ C-H bonds through a cooperative interplay of halogen-atom transfer (XAT) and hydrogen-atom transfer (HAT) processes. organic-chemistry.orgorganic-chemistry.org This strategy has been successfully applied to the hydrodifluoroalkylation of unactivated olefins. organic-chemistry.orgacs.org

In a typical reaction, a photoredox catalyst generates a radical which then engages in a halogen-atom transfer with a difluoroalkyl halide. The resulting radical adds to an alkene, and a subsequent hydrogen-atom transfer completes the catalytic cycle to furnish the difluoroalkane product. acs.org This modular approach allows for the synthesis of a diverse range of difluorinated compounds from simple precursors. rsc.orgresearchgate.net

While a direct synthesis of this compound via this method from a simple pentane (B18724) derivative has not been explicitly detailed, the generality of the method for functionalizing unactivated C-H bonds and olefins suggests its potential applicability. organic-chemistry.orgorganic-chemistry.org

| Catalytic System | Reactants | Product | Key Features |

| Photoredox catalyst / H-atom donor / X-atom donor | Alkene + Difluoroalkyl halide | Difluoroalkane | Mild reaction conditions, high functional group tolerance. acs.org |

| Organophotoredox catalyst / Ligated boryl radical | Alkene + ClCF₂SO₂Na | gem-Difluoroalkane | Utilizes a readily accessible "difluoromethylene" linchpin. rsc.orgresearchgate.net |

Hydrogen Atom Transfer Processes

Hydrogen Atom Transfer (HAT) has emerged as a powerful strategy in organic synthesis for the functionalization of unactivated C-H bonds. This approach is particularly relevant for the synthesis of difluoroalkanes, where selectivity is a significant challenge. The process typically involves the generation of a reactive radical species that can abstract a hydrogen atom from a remote carbon center, often in an intramolecular fashion.

A common strategy involves a 1,5-hydrogen atom transfer, which proceeds through a six-membered ring transition state. nih.gov This is generally favored both thermodynamically and entropically over other HAT processes, such as 1,6-HAT. escholarship.org The generation of the initial radical can be achieved through various methods, including the use of photoredox catalysis. researchgate.net For instance, an alkoxy radical generated photocatalytically can undergo a 1,5-HAT to create a carbon-centered radical at a distal position, which can then be trapped by a fluorine source. escholarship.org

While direct synthesis of this compound via a tandem HAT/fluorination sequence is not extensively documented, the principles of 1,5-HAT are well-established for creating functionalized alkanes. researchgate.net The selectivity of the HAT process is influenced by the stability of the resulting carbon radical and the conformation of the transition state. escholarship.org In the context of synthesizing difluoroalkanes, this method offers a potential pathway to introduce fluorine atoms at specific positions in an alkyl chain, starting from readily available precursors.

Recent studies have explored the use of N-centered radicals, such as phosphoramidyl and carbamoyl (B1232498) radicals, generated from precursors like N-phosphoramidates and N-tert-butoxycarbonylamides using hypervalent iodine reagents, to initiate 1,5-HAT. csic.es These reactions proceed through a tandem 1,5-hydrogen atom transfer–radical oxidation–nucleophilic cyclization mechanism to form pyrrolidine (B122466) derivatives. csic.es Although not a direct difluorination, this showcases the versatility of 1,5-HAT initiated by diverse radical sources.

The following table summarizes key aspects of representative HAT processes.

| Radical Source | Initiator | HAT Type | Key Features |

| Alkoxy radical | Photoredox catalyst | 1,5-HAT | Favored six-membered transition state nih.govescholarship.org |

| N-centered radicals | Hypervalent iodine | 1,5-HAT | Forms pyrrolidine derivatives csic.es |

| Alkoxyl radicals | Silver catalyst | 1,2-Silyl Transfer | Competes with 1,5-HAT nih.gov |

Organophotoredox Catalysis in Difluoromethylene Introduction

Organophotoredox catalysis has become an indispensable tool for the introduction of fluorinated motifs into organic molecules under mild conditions. This methodology utilizes visible light to excite a photocatalyst, which can then engage in single-electron transfer (SET) processes to generate radical intermediates. For the synthesis of difluoroalkanes, this approach enables the formation of a difluoromethyl radical, which can then be incorporated into various organic scaffolds. acs.org

A notable application is the hydrochlorodifluoromethylation of alkenes, which serves as a linchpin strategy for the synthesis of diverse difluorinated compounds. rsc.orgrsc.org In this process, an organophotoredox catalyst facilitates the generation of a difluoromethyl radical from a suitable precursor, such as ClCF₂SO₂Na. rsc.orgrsc.org This radical then adds to an alkene, and the resulting radical intermediate is subsequently trapped to afford the difluorinated product. rsc.orgrsc.org This method is characterized by its broad substrate scope and excellent functional group tolerance. rsc.orgrsc.org

The mechanism of organophotoredox-catalyzed difluorination often involves either an oxidative or a reductive quenching cycle of the photocatalyst. acs.org In a reductive quenching cycle, the excited photocatalyst is reduced by a sacrificial electron donor. The reduced photocatalyst then donates an electron to the difluoromethyl precursor to generate the difluoromethyl radical. Conversely, in an oxidative quenching cycle, the excited photocatalyst directly oxidizes a substrate or a sacrificial reductant and the resulting oxidized photocatalyst is then reduced in a subsequent step to close the catalytic cycle. acs.org

The choice of photocatalyst is crucial for the efficiency of the reaction. Organic dyes and other metal-free photocatalysts are often employed, offering a more sustainable alternative to transition metal-based catalysts. rsc.orgrsc.org The following table outlines representative examples of organophotoredox-catalyzed difluoromethylene introduction.

| Photocatalyst | Difluoromethyl Source | Substrate | Product Type |

| Organic Dye | ClCF₂SO₂Na | Alkenes | gem-Difluoroalkanes rsc.orgrsc.org |

| N-phenylphenothiazine | Trifluoromethylarenes | [1.1.1]Propellane | Aryl difluoromethyl bicyclopentane nih.gov |

| Thiophenol derivatives | Trifluoromethyl compounds | Alkenes | Difluoromethylated compounds acs.org |

Light-Driven Fluoroalkyl Transfer Reactions

Light-driven reactions have provided novel pathways for the formation of C-F bonds and the introduction of fluoroalkyl groups into organic molecules. These methods often rely on the generation of fluoroalkyl radicals under mild conditions using visible light, which can then participate in a variety of transformations.

One prominent strategy involves the use of fluoroalkyl carboxylic acids as a source of fluoroalkyl radicals. nih.gov Through a dual-catalytic system involving iron photocatalysis and a redox-active thiol for a hydrogen-atom-transfer (HAT) process, various fluoroalkyl groups can be added across alkenes. nih.gov The process is initiated by a ligand-to-metal charge transfer (LMCT) in an iron-fluoroalkyl carboxylate complex upon irradiation with visible light, leading to decarboxylation and the formation of the fluoroalkyl radical. nih.gov

Another innovative approach utilizes the light-induced reaction of fluoroalkane precursors with vinyl-pinacol boronic ester (vinyl-BPin) reagents. researchgate.netrsc.orgrsc.org Under irradiation, a fluoroalkyl(vinyl)pinacol boronate ester intermediate undergoes a conjugate radical addition to form new C-C bonds, ultimately leading to tertiary difluoromethylene-containing molecules. researchgate.netrsc.org This method is notable for its tolerance of air and moisture, as well as a wide range of functional groups. researchgate.netrsc.org

The versatility of these light-driven methods allows for the synthesis of a diverse array of fluoroalkylated compounds. The specific outcome of the reaction can often be tuned by the choice of catalyst, radical precursor, and reaction conditions. The table below provides examples of light-driven fluoroalkyl transfer reactions.

| Catalyst System | Fluoroalkyl Source | Substrate | Key Feature |

| Iron Photocatalyst / Thiol | Fluoroalkyl carboxylic acids | Alkenes | Dual catalytic system with LMCT initiation nih.gov |

| Not applicable (direct irradiation) | Fluoroalkane precursors / vinyl-BPin | Vinylboronate esters | Forms tertiary difluoromethylene compounds researchgate.netrsc.orgrsc.org |

| Silver(I) catalyst | Fluoroalkyl carboxylic acids | Aromatic hydrocarbons | Photoelectrocatalytic cycle nih.gov |

Transition Metal-Catalyzed Difluorination and Functionalization

Palladium-Catalyzed Hydroalkenylation and Related Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, though its application in hydroalkenylation for the direct synthesis of difluoroalkanes is less common. However, related palladium-catalyzed reactions provide valuable methods for the synthesis of fluorinated alkenes, which are important precursors to difluoroalkanes.

One such transformation is the palladium-catalyzed reductive defluorination of allylic gem-difluorides. nih.gov This reaction provides chemo- and stereoselective access to monofluoroalkenes in excellent yields. nih.gov The process involves the activation of a C-F bond by the palladium catalyst, followed by a reductive elimination. Triethylamine (B128534) plays a crucial role in generating reactive hydride species that facilitate the reduction. nih.gov

While not a direct hydroalkenylation, iridium-catalyzed hydroalkenylation of α-olefins and styrenes with acrylamides has been developed to produce γ-substituted chiral acrylamides. thieme-connect.com This highlights the potential of transition metal catalysis for the addition of C-H bonds across double bonds. Adapting such a methodology for the use of difluorinated coupling partners could open new avenues for difluoroalkane synthesis.

The following table summarizes key aspects of these related palladium-catalyzed reactions.

| Catalyst System | Substrate | Product | Key Features |

| Pd(OAc)₂ / P(o-tol)₃ | Allylic gem-difluorides | Fluoroalkenes | Reductive defluorination nih.gov |

| [Ir(cod)Cl]₂ / Ligand | α-Olefins, Styrenes | γ-Substituted acrylamides | Enantioselective hydroalkenylation thieme-connect.com |

Nickel-Catalyzed Cross-Coupling Reactions for Difluoroalkylated Arenes

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for various cross-coupling reactions. In the realm of organofluorine chemistry, nickel-catalyzed methods have been particularly successful for the synthesis of difluoroalkylated arenes. These compounds are of significant interest in medicinal chemistry. capes.gov.brcapes.gov.br

A general approach involves the cross-coupling of (hetero)arylboronic acids with unactivated 1-bromo-1,1-difluoroalkanes. capes.gov.br This reaction is facilitated by a nickel-based catalytic system, often employing a combination of a bidentate bipyridine-based ligand and a monodentate pyridine-based ligand. capes.gov.br This protocol is noted for its high efficiency and broad substrate scope. capes.gov.br

Another strategy is the reductive cross-coupling of (hetero)aryl chlorides with chlorodifluoromethane (B1668795) (ClCF₂H). d-nb.info This method is advantageous as it utilizes readily available starting materials. The reaction proceeds under mild conditions and demonstrates high functional group tolerance, including base- or nucleophile-sensitive moieties. d-nb.info

Nickel-catalyzed cross-electrophile coupling reactions between (hetero)aryl bromides and 2,2-difluorovinyl tosylate also provide a facile route to gem-difluorovinyl arenes. acs.org Mechanistic studies suggest a Ni(0)/Ni(II) catalytic cycle for this transformation. acs.org The following table presents examples of nickel-catalyzed cross-coupling reactions for the synthesis of difluoroalkylated arenes.

| Nickel Catalyst System | Aryl Source | Difluoroalkyl Source | Product Type |

| NiCl₂ / 4,4'-di-t-Bu-bpy / DMAP | (Hetero)arylboronic acids | 1-Bromo-1,1-difluoroalkanes | Difluoroalkylated arenes capes.gov.br |

| NiBr₂·diglyme / dtbbpy | (Hetero)aryl chlorides | Chlorodifluoromethane | Difluoromethylated arenes d-nb.info |

| NiBr₂·diglyme / dtbbpy | (Hetero)aryl bromides | 2,2-Difluorovinyl tosylate | gem-Difluorovinyl arenes acs.org |

Copper-Catalyzed Cyclization Processes

Copper catalysis offers a cost-effective and versatile platform for the synthesis of various fluorine-containing heterocyclic compounds through cyclization reactions. These methods often involve the generation of a difluoroalkyl radical from a suitable precursor, which then participates in a cascade cyclization process. mdpi.com

One such example is the copper-catalyzed difluoroalkylation of alkenyl carboxylic acids to form difluoroalkyl lactones. mdpi.com This reaction proceeds under mild conditions and is proposed to involve a single-electron transfer (SET) from a Cu(I) species to a bromodifluoroalkyl reagent to generate a difluoroalkyl radical. mdpi.com This radical then adds to the alkene, and the resulting intermediate undergoes cyclization.

Copper catalysts have also been employed in the cyclization of N-cyanamide olefins through a difluoroalkylation/nitrile insertion/cyclization tandem sequence to afford difluorobicycloamides. mdpi.com Additionally, the synthesis of indolizine (B1195054) derivatives has been achieved through a copper-catalyzed coupling cyclization of 2-(pyridin-2-yl)acetate with gem-difluoroalkenes, which proceeds via C-F bond cleavage. rsc.org

The following table summarizes representative copper-catalyzed cyclization processes for the synthesis of fluorinated heterocycles.

| Copper Catalyst | Substrates | Product | Key Features |

| Cu(I) source | Alkenyl carboxylic acids, RCF₂Br | Difluoroalkyl lactones | Radical-mediated cyclization mdpi.com |

| Cu(I) source | N-cyanamide olefins | Difluorobicycloamides | Tandem sequence mdpi.com |

| CuI | 2-(pyridin-2-yl)acetate, gem-difluoroalkenes | Indolizine derivatives | C-F bond cleavage rsc.org |

Silver-Catalyzed Decarboxylative Fluorination

A powerful method for the synthesis of alkyl fluorides is the silver-catalyzed decarboxylative fluorination of aliphatic carboxylic acids. This approach offers a direct conversion of a readily available functional group into a C-F bond under relatively mild conditions.

The reaction is typically carried out using a catalytic amount of a silver salt, such as silver nitrate (B79036) (AgNO₃), and an electrophilic fluorine source, with Selectfluor® being a common choice. organic-chemistry.orgnih.gov The process is often conducted in aqueous solutions, which can be advantageous from a green chemistry perspective. organic-chemistry.orgnih.gov Mechanistic studies suggest that the reaction proceeds through a radical pathway. organic-chemistry.org It has been proposed that a high-valent silver species, potentially Ag(II) or Ag(III), is the active oxidant. nih.govresearchgate.net This species facilitates a single electron transfer (SET) from the carboxylate, leading to decarboxylation and the formation of an alkyl radical. This radical is then trapped by a fluorine atom from the fluorinating agent to yield the final alkyl fluoride product. organic-chemistry.orgnih.gov

This methodology is applicable to a range of aliphatic carboxylic acids, including secondary and tertiary systems which show good reactivity. organic-chemistry.org For the synthesis of this compound, a suitable precursor would be a dicarboxylic acid such as pimelic acid (heptane-1,7-dioic acid). The double decarboxylative fluorination of this substrate would yield the desired α,ω-difluoroalkane.

Table 1: Representative Silver-Catalyzed Decarboxylative Fluorination

| Substrate | Product | Catalyst | Fluorinating Agent | Solvent | Conditions | Yield |

| Pimelic acid | This compound | AgNO₃ (cat.) | Selectfluor® | H₂O/CH₃CN | Mild heat | Not reported |

This table represents a hypothetical application of the described method for the synthesis of this compound, based on the general reactivity of dicarboxylic acids in silver-catalyzed decarboxylative fluorination.

Iridium Photocatalytic Approaches

Visible-light photoredox catalysis has emerged as a transformative tool in modern organic synthesis, and iridium complexes are among the most widely used photocatalysts. rsc.org These catalysts can absorb visible light and initiate single-electron transfer (SET) processes, enabling the generation of radical intermediates under mild conditions. beilstein-journals.orgrsc.org

One potential application of iridium photocatalysis for the synthesis of this compound is through the C(sp³)–H fluorination of an unactivated alkane. rsc.org In such a process, an excited iridium photocatalyst could initiate a hydrogen atom transfer (HAT) from a suitable pentane derivative, generating a carbon-centered radical. beilstein-journals.org This radical could then be trapped by a fluorine source to form the C-F bond. The selectivity of the C–H fluorination would be a critical aspect, often favoring the more stable secondary or tertiary radicals. ucl.ac.uk For the synthesis of this compound, a precursor with directing groups might be necessary to achieve fluorination at the terminal positions.

Alternatively, iridium catalysts can be employed in the enantioselective synthesis of chiral fluorinated molecules. rsc.orgnih.gov For instance, iridium-catalyzed asymmetric hydrogenation of fluorinated allylic alcohols provides access to chiral 1,2-fluorohydrins. rsc.org While not a direct route to this compound, these methods highlight the potential of iridium catalysis in constructing complex fluorinated architectures.

Table 2: Representative Iridium-Catalyzed Photocatalytic C–H Fluorination

| Substrate | Product | Photocatalyst | Fluorinating Agent | Light Source | Solvent | Conditions |

| Pentane | 1-Fluoropentane / 2-Fluoropentane / 3-Fluoropentane | Ir(ppy)₃ | Selectfluor® | Blue LED | CH₃CN | Room Temp. |

This table illustrates a general, non-selective C-H fluorination of pentane. The synthesis of this compound would require a more sophisticated substrate design or catalyst system to control regioselectivity.

Metal-Free Synthetic Strategies for Fluoroalkyl Construction

The development of metal-free synthetic methods is a key goal in green chemistry, as it can reduce the environmental impact and cost associated with metal catalysts. Several metal-free strategies have been developed for the construction of fluoroalkyl compounds.

One important approach is nucleophilic fluorination, where a leaving group is displaced by a fluoride ion. Traditional methods often rely on harsh conditions. However, recent advances have led to milder, metal-free alternatives. For example, the use of hydrogen fluoride (HF) complexes with organic bases like 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) can provide a more manageable source of nucleophilic fluorine. nih.govchinesechemsoc.org Such reagents can be used for the hydrofluorination of alkenes or the nucleophilic substitution of alcohols (after activation) or alkyl halides. The synthesis of this compound could be envisioned from 1,5-pentanediol via a two-step process involving activation of the hydroxyl groups followed by displacement with fluoride.

Another emerging area is metal-free C(sp³)–H fluorination. This can be achieved using catalytic N-oxyl radicals generated from species like N,N-dihydroxypyromellitimide. acs.org These radicals can abstract a hydrogen atom from an alkane, and an electrophilic fluorine source like Selectfluor® traps the resulting carbon radical to form the C–F bond. acs.org This method offers a direct way to introduce fluorine without pre-functionalization, although controlling regioselectivity remains a challenge.

Table 3: Representative Metal-Free Nucleophilic Fluorination

| Substrate | Product | Fluorinating Agent | Activating Agent | Solvent | Conditions |

| 1,5-Pentanediol | This compound | HF-DMPU | Tosyl Chloride / Pyridine | Dichloromethane | 0 °C to RT |

This table outlines a plausible two-step, one-pot sequence for the synthesis of this compound from 1,5-pentanediol using a metal-free approach.

Stereoselective Synthesis of Fluorinated Motifs and Diols

The precise three-dimensional arrangement of atoms in a molecule can have a significant impact on its properties. As such, the stereoselective synthesis of fluorinated compounds is a crucial area of research. This is particularly relevant for the synthesis of fluorinated diols, which can be valuable precursors to other complex molecules.

The synthesis of vicinal (1,2) and skipped (1,3) difluorinated motifs with defined stereochemistry has been a focus of synthetic efforts. For example, the diastereoselective synthesis of syn- and anti-2,4-difluoropentane has been reported, starting from 2,4-pentanediol (B147393) diastereomers and employing fluorinating agents like diethylaminosulfur trifluoride (DAST). nih.gov These strategies can be adapted to synthesize stereochemically defined fluorinated diols that could serve as precursors to chiral difluoroalkanes.

For instance, the stereoselective synthesis of (2S,4S)-2,4-difluoropentane-1,5-diol has been achieved, demonstrating the ability to control the stereochemistry at the fluorine-bearing carbons. soton.ac.uk Such diols could potentially be converted to the corresponding 1,5-difluoroalkane with retention or inversion of configuration, depending on the chosen synthetic route. Biocatalytic methods are also emerging as powerful tools for the stereoselective synthesis of fluorinated compounds, offering high enantioselectivity under mild conditions.

Table 4: Representative Stereoselective Synthesis of a Fluorinated Diol

| Substrate | Product | Reagents | Key Step | Diastereomeric Ratio |

| syn-Pentane-1,5-diol derivative | anti-(1R,5S)-1,5-Difluoropentan-3-ol | 1. Activation (e.g., mesylation) 2. Nucleophilic Fluorination (e.g., CsF) | Double SN2 inversion | High |

This table presents a hypothetical stereoselective synthesis based on established principles of stereochemical control in nucleophilic substitution reactions.

Principles of Green Chemistry in Difluoroalkane Synthesis

The twelve principles of green chemistry provide a framework for designing chemical products and processes that are more environmentally benign. organic-chemistry.org These principles are highly relevant to the synthesis of difluoroalkanes, where traditional methods can involve hazardous reagents and generate significant waste.

Key green chemistry principles applicable to difluoroalkane synthesis include:

Waste Prevention: Designing syntheses to minimize the formation of byproducts. rsc.org

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. organic-chemistry.org For example, addition reactions are generally more atom-economical than substitution reactions that generate leaving groups as waste.

Less Hazardous Chemical Syntheses: Using and generating substances that possess little or no toxicity. organic-chemistry.org This involves choosing safer fluorinating agents and solvents. For example, replacing highly toxic and corrosive HF with more manageable reagents like HF-amine complexes.

Safer Solvents and Auxiliaries: Minimizing or eliminating the use of auxiliary substances like solvents. rsc.org If solvents are necessary, greener alternatives like water or bio-based solvents are preferred.

Catalysis: Using catalytic reagents in small amounts rather than stoichiometric reagents. organic-chemistry.org The catalytic methods described in previous sections (e.g., silver and iridium catalysis) are examples of this principle in action.

Reduce Derivatives: Minimizing or avoiding the use of protecting groups, which reduces the number of synthetic steps and waste generation. rsc.org

The application of green chemistry metrics, such as the E-factor (Environmental Factor) and Process Mass Intensity (PMI), can be used to quantitatively assess the environmental performance of different synthetic routes to this compound. rsc.orgrsc.org

Table 5: Green Chemistry Metrics for a Hypothetical Fluorination Reaction

| Metric | Definition | Ideal Value | Example Calculation (Hypothetical) |

| Atom Economy | (MW of product / Σ MW of reactants) x 100% | 100% | For C₅H₁₂O₂ + 2 SOCl₂ → C₅H₁₀Cl₂ + 2 SO₂ + 2 HCl, then C₅H₁₀Cl₂ + 2 KF → C₅H₁₀F₂ + 2 KCl. The overall atom economy would be low due to byproducts. |

| E-Factor | Total waste (kg) / Product (kg) | 0 | If a synthesis produces 10 kg of waste for every 1 kg of product, the E-factor is 10. |

One-Pot and Multicomponent Reaction Sequences for Difluoroalkane Assembly

One-pot reactions and multicomponent reactions (MCRs) are powerful synthetic strategies that enhance efficiency by combining multiple reaction steps in a single reaction vessel without isolating intermediates. rsc.orgmdpi.com This approach saves time, resources, and reduces waste, aligning well with the principles of green chemistry.

A one-pot synthesis involves the sequential addition of reagents to a single flask to carry out multiple transformations. researchgate.net For the synthesis of this compound, a one-pot procedure could be designed starting from 1,5-pentanediol. The diol could first be converted to a bis-activated intermediate (e.g., a bis-tosylate or bis-mesylate) in the same pot, followed by the addition of a fluoride source to effect the double nucleophilic substitution. rsc.org

Multicomponent reactions involve the simultaneous reaction of three or more starting materials to form a product that contains portions of all the initial components. rsc.org While the direct synthesis of a simple alkane like this compound via a classical MCR is not straightforward, MCRs can be used to assemble more complex fluorinated scaffolds. rsc.orgnih.gov For example, a three-component reaction could be envisioned to create a fluorinated heterocyclic intermediate that could then be further transformed into a difluoroalkane derivative.

These strategies offer significant advantages in terms of step-economy and operational simplicity, making them attractive for the efficient assembly of difluoroalkanes and their analogues.

Table 6: Hypothetical One-Pot Synthesis of this compound

| Starting Material | Reagent 1 | Reagent 2 | Product | Key Features |

| 1,5-Pentanediol | Methanesulfonyl chloride, Triethylamine | Tetrabutylammonium fluoride | This compound | Avoids isolation of the intermediate bis-mesylate; reduces solvent waste and purification steps. |

Reactivity Profiles and Mechanistic Investigations of 1,5 Difluoropentane and Its Derivatives

Nucleophilic Substitution Reactions and Their Scope

Nucleophilic substitution reactions involving fluoroalkanes like 1,5-difluoropentane are notably challenging. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol. alfa-chemistry.com This exceptional strength makes the fluoride (B91410) ion a poor leaving group, thus impeding typical S_N1 and S_N2 reactions. alfa-chemistry.com In comparison to other haloalkanes, the reactivity order for nucleophilic substitution is I > Br > Cl >> F. alfa-chemistry.com

Despite these challenges, nucleophilic substitution can occur at other positions in derivatives of this compound. For instance, the synthesis of 3-(Bromomethyl)-1,1-difluoropentane involves radical bromination, and this derivative can subsequently undergo nucleophilic substitution at the bromomethyl position, where bromide is a much better leaving group than fluoride.

Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies

| Halogen | C-X Bond Dissociation Energy (kJ/mol) | Relative Reactivity in Nucleophilic Substitution |

| Fluorine | 485 | Lowest |

| Chlorine | 340 | Moderate |

| Bromine | 280 | High |

| Iodine | 240 | Highest |

| Data sourced from Alfa Chemistry. alfa-chemistry.com |

Elimination Reactions in Fluorinated Systems

Elimination reactions, specifically dehydrofluorination, are a more common pathway for the transformation of fluoroalkanes. siue.educore.ac.uk These reactions can proceed through various mechanisms, including E1, E2, and E1cb, depending on the substrate, base, and reaction conditions. numberanalytics.com

The E2 mechanism is a concerted, one-step process that requires a strong base. wikipedia.org The rate of this reaction is influenced by both the alkyl halide and the base. wikipedia.org For E2 reactions to occur, an anti-periplanar arrangement of the departing hydrogen and fluorine atoms is preferred. wikipedia.org

The E1 mechanism is a two-step process involving the formation of a carbocation intermediate. slideshare.net This mechanism is generally unlikely for fluoroalkanes because the rate-determining step would involve the cleavage of the strong C-F bond, which has a high activation energy. siue.edu

The E1cb (Elimination, Unimolecular, conjugate Base) mechanism is a stepwise process that proceeds through a carbanion intermediate. numberanalytics.com This pathway is favored when the β-hydrogen is particularly acidic, a condition often met in fluorinated compounds due to the electron-withdrawing nature of fluorine. siue.edu

In the context of this compound, elimination of HF would lead to the formation of a fluorinated alkene. The specific isomer formed would depend on which proton is abstracted and the stability of the resulting double bond. Studies on similar systems, such as the dehydrofluorination of vicinal difluoroalkanes, provide insight into the kinetics and stereochemistry of these reactions. epfl.ch Lewis acids have also been shown to catalyze dehydrofluorination reactions of fluoroalkanes. researchgate.netrsc.org

Oxidation Reactions of Functional Groups Adjacent to Fluorine

Fluorinated alkanes are generally characterized by their high resistance to oxidation due to the strength of the C-F and C-C bonds. However, functional groups present in derivatives of this compound can undergo oxidation. A common synthetic route to fluorinated ketones is the oxidation of the corresponding fluorinated secondary alcohols. cas.cnresearchgate.net For example, a derivative such as 1,5-difluoropentan-3-ol could be oxidized to 1,5-difluoropentan-3-one.

Various methods have been developed for the synthesis of fluorinated ketones, which are valuable building blocks in medicinal and materials chemistry. cas.cnsioc-journal.cn These methods include the oxidation of fluoroalkyl alcohols using reagents like sodium hypochlorite (B82951) in the presence of catalysts. researchgate.net The introduction of fluorine can enhance the metabolic stability of molecules, making the synthesis of fluorinated ketones a significant area of research. While direct oxidation of the C-H bonds in this compound is difficult, the presence of other functional groups allows for selective oxidative transformations. uchicago.edu

Table 2: Selected Methods for the Synthesis of Fluorinated Ketones

| Method | Description | Reference |

| Oxidation of Fluorinated Alcohols | Secondary fluoroalcohols are oxidized to the corresponding ketones. | cas.cnresearchgate.net |

| Ring-Opening Fluorination | Tertiary cycloalkanols undergo ring-opening and fluorination to yield distal fluorinated ketones. | sioc-journal.cn |

| Olefin Difunctionalization | Alkenes are converted to β- or γ-fluorinated ketones. | sioc-journal.cn |

| C-H Fluorination | Direct fluorination of C(sp³)-H bonds in ketone-containing substrates. | sioc-journal.cn |

Reactivity Involving Difluorocarbene Intermediates

Difluorocarbene (:CF₂) is a highly reactive intermediate with a singlet ground state, making it electrophilic. numberanalytics.comwikipedia.org It is a versatile one-carbon synthon for introducing the difluoromethylene (-CF₂-) group into molecules. researchgate.netcas.cn While this compound itself is not a direct precursor to difluorocarbene, its derivatives or related fluorinated compounds can be used to generate this species.

Difluorocarbene can be generated from various sources, such as the thermal decomposition of sodium chlorodifluoroacetate or from reagents like (bromodifluoromethyl)trimethylsilane (B180072) (TMSCF₂Br). wikipedia.orgnih.gov Once formed, difluorocarbene can undergo several types of reactions:

Cycloadditions: It readily reacts with alkenes and alkynes to form gem-difluorocyclopropanes and gem-difluorocyclopropenes, respectively. researchgate.netnumberanalytics.com These [2+1] cycloaddition reactions are a cornerstone of difluorocarbene chemistry.

Insertions: Difluorocarbene can insert into C-H and C-C bonds, although this is generally less common than cycloaddition. numberanalytics.com

Annulations: It can participate in [n+1] annulation reactions to construct various gem-difluorinated carbocycles and heterocycles. researchgate.net

The reaction of difluorocarbene with dienes like norbornadiene can be complex, proceeding through a stepwise mechanism involving a diradical intermediate, leading to both 1,2- and 1,4-addition products. chemrxiv.org The reactivity and generation method of difluorocarbene are often interdependent, and the choice of precursor can influence the outcome of the reaction. cas.cn

Radical Chain Reactions and Their Initiation/Propagation Mechanisms

Alkanes can undergo free-radical substitution reactions, typically initiated by UV light or heat. nagwa.com The reaction with halogens proceeds via a chain mechanism involving initiation, propagation, and termination steps.

Initiation: The halogen molecule is homolytically cleaved to generate two halogen radicals (e.g., Cl₂ → 2 Cl•).

Propagation: A halogen radical abstracts a hydrogen from the alkane to form an alkyl radical and HX. The alkyl radical then reacts with another halogen molecule to form the haloalkane and a new halogen radical.

Termination: Two radicals combine to end the chain.

In the case of fluorinated alkanes like this compound, the reactivity is influenced by the strong C-F bonds and the electron-withdrawing effect of fluorine. The reaction of alkanes with fluorine is extremely exothermic and often explosive, leading to the cleavage of C-C bonds to form carbon and hydrogen fluoride. chim.lulibretexts.org Reactions with chlorine and bromine are more controlled. nagwa.com

Research on the free-radical halogenation of compounds like 1,1,1-trifluoropentane (B1361525) shows that substitution occurs preferentially at the carbon atom adjacent to the trifluoromethyl group, indicating the directing effect of the fluorine atoms. rsc.org For this compound, radical halogenation would be expected to yield a mixture of products, with the relative reactivity of the C-H bonds at different positions being influenced by the fluorine substituents. For instance, radical bromination of 1,1-difluoropentane can be used to synthesize precursors for further reactions.

Intramolecular Rearrangements and Migrations (e.g.,numberanalytics.comchemrxiv.org-Sulfonyloxy Migration)

Intramolecular rearrangements in fluorinated systems can lead to the formation of complex molecular architectures. One such rearrangement is the numberanalytics.comchemrxiv.org-hydride shift, which can occur in carbocation intermediates. In the context of derivatives of this compound, the formation of a carbocation at one end of the chain could potentially lead to rearrangements.

A specific example of intramolecular migration is the numberanalytics.comchemrxiv.org-sulfonyloxy migration. While direct evidence for this rearrangement in this compound derivatives is scarce in the provided search results, such migrations are known in other systems and represent a potential reaction pathway. These reactions often proceed through cyclic transition states and are influenced by the stereochemistry and conformational preferences of the molecule.

Influence of Fluorine Atoms on Molecular Reactivity and Stability

The presence of fluorine atoms imparts unique properties to organic molecules, significantly affecting their reactivity and stability. numberanalytics.com

Bond Strength: The C-F bond is exceptionally strong (around 485 kJ/mol), contributing to the high thermal and chemical stability of fluorinated compounds. alfa-chemistry.comnih.gov This makes them resistant to many chemical reactions, particularly those requiring C-F bond cleavage.

Electronegativity: Fluorine is the most electronegative element, leading to highly polarized C-F bonds. alfa-chemistry.com This strong inductive effect withdraws electron density from the carbon backbone, which can influence the acidity of nearby C-H bonds and the reactivity of adjacent functional groups. alfa-chemistry.commdpi.com

Steric and Electronic Shielding: The electron clouds of fluorine atoms can shield the carbon chain from the approach of reactants, contributing to the chemical inertness of perfluorocarbons.

Conformational Effects: The replacement of hydrogen with fluorine can have a profound impact on the conformational preferences of a molecule. acs.orgbeilstein-journals.orgnih.gov In 1,3-difluorinated systems, for example, the gauche conformation is often favored due to electrostatic interactions. acs.org For longer chains, the introduction of CF₂ groups can stabilize an extended anti-zig-zag conformation. beilstein-journals.org This conformational steering is a critical aspect of using fluorine in drug design and materials science.

Computational and Experimental Synergy in Mechanistic Elucidation

The elucidation of the complex reactivity, conformational preferences, and reaction mechanisms of fluorinated organic compounds, including this compound and its derivatives, is significantly enhanced by the synergistic application of computational and experimental techniques. ijrpr.com This integrated approach allows for a more profound and detailed understanding than either methodology could provide in isolation. Experimental methods offer tangible, empirical data on reaction outcomes and molecular properties, while computational chemistry provides invaluable insights into the transient and high-energy species, such as transition states, and the underlying electronic factors that govern chemical behavior. ijrpr.comresearchgate.net

At the core of this synergy is the cycle of prediction and validation. Computational models, most prominently those based on Density Functional Theory (DFT), are employed to forecast molecular geometries, relative conformational energies, reaction energy profiles, and spectroscopic parameters. ijrpr.comubc.ca These theoretical predictions are then rigorously tested against results obtained from experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and kinetic analysis. acs.orgresearchgate.net A strong correlation between theoretical and experimental data lends high confidence to the proposed mechanistic pathways and structural assignments.

A primary area where this synergy is demonstrated is in the conformational analysis of difluorinated alkanes. The introduction of fluorine atoms profoundly influences the conformational landscape of an alkane chain. acs.orgvulcanchem.com Computational studies on related systems like 1,3-difluorinated alkanes have shown that the preferred conformations are highly dependent on the solvent's polarity, an effect that is magnified with chain extension. acs.org

In a typical synergistic workflow, DFT calculations are first performed to determine the potential energy surface of the molecule, identifying all stable conformers and the energy barriers between them. From these optimized geometries, key spectroscopic parameters, such as NMR J-coupling constants, can be calculated. acs.org For fluorinated compounds, specific DFT functionals like BHandH have been found to be particularly effective for accurately predicting one-, two-, and three-bond spin-spin coupling constants involving fluorine. researchgate.net Concurrently, high-resolution experimental NMR spectra are recorded. The experimentally measured coupling constants are then compared to the computationally predicted values for each possible conformer. acs.org A strong agreement validates the calculated conformational populations, providing a detailed picture of the molecule's dynamic behavior in solution. acs.orgresearchgate.net

Table 1: Synergy in Conformational and Spectroscopic Analysis of Difluoroalkanes

| Parameter Studied | Computational Method/Approach | Experimental Validation Technique | Resulting Insight |

|---|---|---|---|

| Conformational Energies & Population | DFT Calculations (e.g., M06 functional) with continuum solvation models (SMD). acs.org | Variable Temperature NMR Spectroscopy. | Accurate determination of the relative stability of different conformers (e.g., anti vs. gauche) and how solvent polarity shifts the equilibrium. acs.org |

| 1H-19F and 13C-19F J-Coupling Constants | DFT Calculations (e.g., BHandH functional). researchgate.net | 1D and 2D NMR Spectroscopy. acs.org | Validation of predicted dihedral angles and molecular geometry in solution via the Karplus relationship. acs.org |

| 19F NMR Chemical Shifts | DFT-GIAO (Gauge-Including Atomic Orbital) Calculations. scielo.br | 19F NMR Spectroscopy. scielo.br | Reliable prediction and assignment of complex 19F NMR spectra, confirming electronic environments. scielo.br |

Table 2: Synergy in Elucidating Intermolecular Interactions in Fluorinated Compounds

| Interaction or Property Studied | Computational Approach | Experimental Corroboration | Revealed Insight |

|---|---|---|---|

| Intermolecular C-H···F-C Contacts | Periodic Density Functional Theory (DFT). researchgate.netrsc.org | Single-Crystal X-ray Diffraction. rsc.org | Quantification of the geometry and electrostatic nature of hydrogen bonding involving fluorine, revealing its role in crystal packing. researchgate.net |

| Crystal Lattice Energy | Periodic DFT calculations of total crystal energy. researchgate.net | Measurement of Sublimation Enthalpy (ΔHsub). researchgate.netrsc.org | Validation of the theoretical model's ability to accurately describe the strength of all intermolecular forces within the crystal. researchgate.net |

Advanced Spectroscopic and Analytical Characterization Methodologies for Fluorinated Alkanes

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical method for the structural elucidation of organic molecules, including fluorinated alkanes. quantumsimulations.de The presence of the spin-active ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio, makes it an excellent probe for NMR analysis alongside traditional proton (¹H) NMR. wikipedia.org

The structure of 1,5-Difluoropentane (F-CH₂-CH₂-CH₂-CH₂-CH₂-F) can be unequivocally assigned using a combination of ¹H and ¹⁹F NMR spectroscopy. Due to the molecule's symmetry, a simplified spectrum is expected.

¹H NMR: The proton spectrum would feature three distinct signals corresponding to the three chemically non-equivalent methylene (B1212753) (CH₂) groups. The protons on the carbons directly bonded to fluorine (C1 and C5) would appear as a triplet of triplets due to coupling with the adjacent fluorine atom and the protons on C2/C4. The protons on C2 and C4 would show a complex multiplet from coupling to protons on C1/C5 and C3. The central C3 protons would appear as a quintet, coupled to the four equivalent protons on C2 and C4.

¹⁹F NMR: The ¹⁹F NMR spectrum is simpler, showing a single signal for the two equivalent fluorine atoms. This signal would be split into a triplet by the two adjacent protons on the same carbon (geminal ²JHF coupling) and further split into a triplet by the two protons on the neighboring carbon (vicinal ³JHF coupling), resulting in a triplet of triplets. lcms.cz The large chemical shift range of ¹⁹F NMR (approximately 800 ppm) minimizes the likelihood of signal overlap, which can be an issue in ¹H NMR. wikipedia.orglcms.cz

Table 1: Predicted ¹H and ¹⁹F NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (Hz) |

| ¹H | C1, C5 | ~4.5 | Triplet of Triplets (tt) | ²JHF, ³JHH |

| ¹H | C2, C4 | ~1.8 | Multiplet (m) | ³JHH, ⁴JHF |

| ¹H | C3 | ~1.5 | Quintet (p) | ³JHH |

| ¹⁹F | C1, C5 | ~ -220 | Triplet of Triplets (tt) | ²JFH, ³JFH |

J-coupling, or spin-spin coupling, provides valuable information about the connectivity and spatial orientation of atoms within a molecule. The magnitude of the coupling constant (J), measured in Hertz (Hz), is transmitted through the bonding electrons and is sensitive to the dihedral angle between coupled nuclei. acs.org

For flexible acyclic molecules like this compound, the observed J-coupling constants are a weighted average of the couplings for all populated conformations. While direct experimental data for this compound is not detailed in the provided sources, extensive studies on related 1,3-difluorinated alkanes demonstrate the power of this technique. nih.govsoton.ac.uk In these systems, the analysis of various homonuclear (³JHH) and heteronuclear (²JHF, ³JHF, and longer-range JHF) coupling constants allows for the determination of preferred dihedral angles along the carbon-carbon backbone. acs.orgnih.gov This analysis reveals how the presence of fluorine substituents influences the conformational preferences of the alkane chain, a factor significantly dependent on the solvent's polarity. acs.orgsoton.ac.uk

For molecules with complex spin systems, where chemical shifts of coupled nuclei are very close (Δν ≈ J), first-order analysis rules (like the n+1 rule) break down. scribd.com This results in "second-order" spectra with distorted multiplet intensities and additional lines, making direct extraction of chemical shifts and coupling constants difficult. nih.gov Symmetric molecules like this compound can present such challenges.

Quantum mechanical (QM) simulations are employed to overcome this issue. quantumsimulations.de By creating a theoretical model of the spin system, software can iteratively refine NMR parameters (chemical shifts and J-couplings) to generate a simulated spectrum that accurately matches the experimental one. nih.govkuleuven.be This process, sometimes called iterative full spin analysis, allows for the precise extraction of all relevant NMR parameters even from highly complex and overlapped spectra. nih.gov Such simulations were essential in studies of 1,3-difluorinated heptanes, which have large 16-spin systems, demonstrating the capability of QM methods to handle intricate NMR data for fluorinated alkanes. nih.govsoton.ac.uk

J-Coupling Analysis for Conformational and Configurational Studies

Molecular Rotational Resonance (MRR) Spectroscopy for Isomer Differentiation and Structural Elucidation

Molecular Rotational Resonance (MRR) spectroscopy is a gas-phase technique that measures the transition frequencies between quantized rotational energy levels of a molecule. chromatographyonline.com These transitions are exquisitely sensitive to the molecule's mass distribution, or more specifically, its three-dimensional arrangement of atoms (moments of inertia). researchgate.net

This high sensitivity makes MRR an exceptionally powerful tool for distinguishing between isomers. researchgate.net For example, this compound, 1,1-Difluoropentane, and 2,4-Difluoropentane would all produce distinct and unambiguous MRR spectra, as the different placement of the fluorine atoms results in unique moments of inertia. A key advantage of MRR is its ability to identify compounds with high confidence without the need for reference standards, relying instead on the excellent agreement between experimental spectra and those predicted from quantum chemical calculations of molecular structure. researchgate.netresearchgate.net The high resolution of MRR also allows for the analysis of complex mixtures without prior chromatographic separation. nih.gov

High-Resolution Mass Spectrometry (HRMS) Applications

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy, typically to four or more decimal places. libretexts.org While low-resolution mass spectrometry might identify the nominal mass of this compound as 108, HRMS provides an exact mass measurement.

This precision is possible because the masses of individual isotopes are not exact integers (except for ¹²C, which is defined as 12.00000 amu). libretexts.org By measuring the mass with high accuracy, a unique elemental formula can be determined. For this compound, the exact mass provides unambiguous confirmation of its molecular formula, C₅H₁₀F₂. This capability allows it to be distinguished from other compounds that might have the same nominal mass but different elemental compositions. HRMS is a crucial tool in the characterization of novel compounds and in the analysis of complex mixtures where definitive identification is required. preprints.orgresearchgate.net

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀F₂ | nih.gov |

| Nominal Mass | 108 amu | |

| Monoisotopic (Exact) Mass | 108.07505664 Da | nih.gov |

X-ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography is a premier analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of chemical compounds. For fluorinated alkanes, crystallographic studies are typically performed on derivatives rather than the parent alkanes like this compound. The inherent flexibility and weak intermolecular forces of simple alkanes make them notoriously difficult to crystallize. Consequently, researchers incorporate the fluorinated alkane moiety into larger, more rigid, or functionalized molecules that can form high-quality single crystals suitable for X-ray diffraction analysis.

The solid-state structure of these derivatives offers critical insights into the conformational preferences of the fluorinated alkyl chains and the nature of non-covalent interactions involving fluorine. The high electronegativity and unique steric profile of fluorine atoms significantly influence crystal packing. These interactions can include dipole-dipole interactions, C–H···F hydrogen bonds, and F···F contacts, which collectively dictate the supramolecular architecture. usd.edumdpi.com

The process of determining a crystal structure involves growing a single crystal, mounting it on a diffractometer, and exposing it to a monochromatic X-ray beam. The resulting diffraction pattern is processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods and refined to achieve the best fit between the calculated and observed diffraction data. mdpi.com

Detailed Research Findings

While specific crystallographic reports on simple derivatives of this compound are not prevalent in the literature, extensive research on compounds containing fluorinated alkyl chains provides a clear understanding of their structural chemistry. Studies on bistolane-based liquid crystals bearing fluoroalkyl substituents, for instance, have successfully employed single-crystal X-ray analysis to elucidate their molecular and packing structures. mdpi.com

In one such study, a bistolane derivative substituted with a trifluoromethyl (CF₃) group was crystallized and analyzed. The analysis revealed a monoclinic crystal system with a Cc space group. The detailed structural data provided insights into how the rigid CF₃ group, in conjunction with other parts of the molecule, directs the crystal packing through a network of intermolecular interactions, including C–F···H hydrogen bonds and C–F···π interactions. mdpi.com

The table below presents the crystallographic data for a representative fluorinated bistolane, illustrating the type of detailed structural information obtained from X-ray diffraction studies.

| Parameter | Value |

|---|---|

| Empirical Formula | C29H27F3O |

| Formula Weight | 460.51 |

| Temperature | 150(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | Cc |

| Unit cell dimensions (a) | 26.248(3) Å |

| Unit cell dimensions (b) | 6.1268(6) Å |

| Unit cell dimensions (c) | 15.8207(16) Å |

| α (°) | 90 |

| β (°) | 114.288(5) |

| γ (°) | 90 |

| Volume | 2318.3(4) ų |

| Z | 4 |

| Density (calculated) | 1.319 Mg/m³ |

Further research into semifluorinated n-alkanes reveals that the fluorocarbon segments often adopt disordered or helical conformations in the solid state, which contrasts with the typically linear zig-zag conformation of hydrocarbon chains. tandfonline.com This structural behavior is driven by the steric and electrostatic repulsion between adjacent fluorine atoms. researchgate.net In cases where crystallization is particularly challenging due to high molecular flexibility, advanced techniques such as the use of "crystallization chaperones" have been developed. For example, fluorinated tetraaryladamantanes have been shown to co-crystallize with flexible acyclic molecules, trapping them in a crystalline lattice and thereby enabling their structural determination by X-ray diffraction. nih.govresearchgate.net

Another study on fluorinated pyrazole-based ligands demonstrated that the degree of fluorination impacts the planarity of the molecules, which in turn affects how they pack in the crystal lattice through hydrogen bonds to form supramolecular layers. researchgate.net The table below summarizes key bond lengths and angles for a fluorinated molecular complex, highlighting the precision of crystallographic data.

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Atoms | Length | Atoms | Angle |

| Mn–O(NO) | 2.110(2) | O(NO)–Mn–N | 78.5(1) |

| Mn–N | 2.278(2) | O(hfac)–Mn–O(hfac) | 85.4(1) |

| Mn–O(hfac) | 2.132(2) | N–Mn–O(hfac) | 91.2(1) |

| N–O (coordinated) | 1.303(2) | C–H···F | - |

| N–O (uncoordinated) | 1.272(3) | - | - |

These examples underscore the power of X-ray crystallography to reveal the detailed solid-state structures of complex fluorinated derivatives. The findings are essential for rationalizing the physical properties of these materials and for designing new molecules with desired characteristics, such as for applications in liquid crystals, polymers, and pharmaceuticals.

Applications of 1,5 Difluoropentane As a Versatile Chemical Building Block and in Advanced Materials Research

Role as a Key Intermediate in Complex Organic Synthesis

The structure of 1,5-difluoropentane allows it to be a foundational piece in the construction of more complex molecules. vulcanchem.com While it may not always be the direct precursor, its difluorinated pentane (B18724) backbone is a structural motif that can be elaborated upon to generate molecules with specific properties and applications. The presence of fluorine can significantly influence the biological activity and metabolic stability of a compound, making fluorinated intermediates like this compound derivatives valuable in medicinal chemistry. mt.com

Enzymatic approaches are also being explored for the precise and selective synthesis of fluorinated compounds. the-innovation.org These methods can create specific chiral environments that interact with fluorinated motifs, allowing for high enantioselectivity, which is often difficult to achieve through traditional chemical methods. the-innovation.org

Precursor for the Synthesis of Functionalized Fluorinated Compounds

This compound is a precursor for a variety of functionalized fluorinated compounds. The terminal carbon-fluorine bonds can be targeted for substitution or other reactions to introduce new functional groups. For example, research into related difluorinated alkanes demonstrates that the fluorine atoms can direct or influence reactions at other points in the molecule. vulcanchem.com

The synthesis of various organofluorine compounds often relies on fluorinated building blocks. wikipedia.orgsioc-journal.cn this compound can be considered within this class of compounds, providing a difluorinated five-carbon chain that can be incorporated into larger, more complex structures. For instance, derivatives like 1,5-bis(diethoxyphosphoryl)-1,5-difluoropentane illustrate how the basic this compound structure can be modified to create molecules with different properties. vulcanchem.com

Strategies for Derivatization and Functional Group Interconversion

The chemical modification of this compound and its derivatives is a key strategy for creating new molecules. One common method to form this compound itself is through a substitution reaction where fluorine atoms replace hydrogens at the ends of a pentane molecule, using reactants like pentane and diatomic fluorine (F₂). tsfx.edu.au

Further derivatization can be achieved through various organic reactions. For example, related brominated difluoropentane compounds can undergo nucleophilic substitution, where the bromine atom is replaced by groups like hydroxides, cyanides, or amines. They can also participate in elimination reactions to form alkenes or be oxidized to create alcohols or carboxylic acids. While these examples are for a related compound, they illustrate the types of transformations that could potentially be applied to functionalized this compound derivatives.

Applications in Polymer Chemistry and Material Science

The inclusion of fluorine in polymers can lead to materials with exceptional properties. mt.com this compound can be utilized in this field as a building block for creating new polymers and materials.

Monomer or Building Block for Fluorinated Polymers and Coatings

Fluoropolymers, known for their chemical resistance and durability, are a significant area of materials science. mt.com this compound can serve as a monomer or a structural component in the synthesis of such polymers. The incorporation of the difluoropentyl unit can influence the properties of the resulting polymer, such as its thermal stability and processability. sciengine.com The development of fluorinated polymers often involves the copolymerization of fluorinated monomers with non-fluorinated ones to fine-tune the material's characteristics. sciengine.com

Development of Hydrogels and Other Polymeric Architectures

While direct evidence for the use of this compound in hydrogels is limited, the broader field of fluorinated polymers includes the development of complex polymeric architectures. For instance, semi-fluorinated polymers have been synthesized that can form self-assembled micelles in aqueous solutions, demonstrating the potential for creating structured materials. rsc.org This suggests that with appropriate functionalization, this compound could be a component in creating specialized polymeric structures like hydrogels.

Control over Polymer Structures and Properties through Fluorine Incorporation

The introduction of fluorine into a polymer backbone has a significant impact on its properties. frontiersin.org Fluorination can lead to more planar polymer conformations, which in turn promotes favorable packing and electronic coupling. frontiersin.org This can enhance properties like charge transport in electronic applications. The presence of fluorine atoms can also increase the hydrophobicity of a material. rsc.org By using building blocks like this compound, chemists can exert control over the final properties of a polymer, tailoring it for specific applications.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| This compound | C₅H₁₀F₂ | 108.13 | Symmetrical difluorinated alkane. guidechem.comnih.gov |

| 1,5-Pentanediol (B104693) | C₅H₁₂O₂ | 104.15 | Non-fluorinated diol analog. |

| (2S,4S)-2,4-Difluoropentane-1,5-diol | C₅H₁₀F₂O₂ | 140.13 | A difluorinated diol with specific stereochemistry. soton.ac.uk |

| 5,5-Difluoropentane-1,4-diamine | C₅H₁₂F₂N₂ | 138.16 | Contains two amino groups and two fluorine atoms. cymitquimica.com |

| 3,3-Difluoropentan-1-ol | C₅H₁₀F₂O | 124.13 | An alcohol with two fluorine atoms on the third carbon. |

| 4,4-Difluoropentane-1-sulfonamide | C₅H₁₁F₂NO₂S | 187.21 | Contains a sulfonamide group and two fluorine atoms. vulcanchem.com |

Utility in the Generation of Reactive Intermediates for Diverse Synthetic Purposes

In organic synthesis, reactive intermediates are short-lived, high-energy molecules that are generated during a reaction and quickly convert to more stable products. Common carbon-based intermediates include carbocations, carbanions, and organometallic reagents. The generation of such intermediates from haloalkanes is a cornerstone of synthetic chemistry, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) compounds, are powerful nucleophiles and strong bases widely used in synthesis. sigmaaldrich.comebsco.com They are typically prepared by reacting an organic halide with magnesium or lithium metal. sigmaaldrich.comebsco.com The reactivity of the organic halide is critical, with iodides and bromides being the most reactive, followed by chlorides. Alkyl fluorides are generally the least reactive due to the high strength of the carbon-fluorine (C-F) bond, making the formation of organometallic intermediates from fluoroalkanes synthetically challenging.

Theoretically, this compound could form a di-Grignard reagent, FMg(CH₂)₅MgF, or a dilithium (B8592608) species. However, the inertness of the C-F bonds means that such reactions are not standard practice and would require highly reactive forms of the metal, such as Rieke magnesium, and specialized conditions. The literature on general organometallic preparations does not typically feature fluoroalkanes as standard precursors for Grignard reagents due to these reactivity issues. msu.edu

This challenge highlights a key principle in organometallic chemistry: the choice of halogen is crucial for managing reactivity. While this compound's C-F bonds are robust, other 1,5-dihalopentanes are common precursors for difunctional organometallic intermediates. For instance, 1,5-dibromopentane (B145557) readily reacts with magnesium to form a di-Grignard reagent, which can be used in subsequent synthetic steps. msu.edu

| Precursor | Intermediate Type | Relative Reactivity for Formation | Common Synthetic Applications |

|---|---|---|---|

| 1,5-Diiodopentane | Di-Grignard, Dilithium | High | Nucleophilic addition to carbonyls, coupling reactions |

| 1,5-Dibromopentane | Di-Grignard, Dilithium | Moderate-High | Nucleophilic addition, synthesis of heterocycles |

| 1,5-Dichloropentane | Di-Grignard, Dilithium | Moderate | Used when milder reactivity is needed |

| This compound | Di-Grignard, Dilithium | Very Low / Inert | Not a standard precursor; C-F bonds are generally non-reactive under typical formation conditions. |

Synthesis of Fluorine-Containing Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in a ring, are ubiquitous in medicinal chemistry and natural products. The incorporation of fluorine into these scaffolds can significantly enhance their metabolic stability, bioavailability, and binding affinity. nih.gov